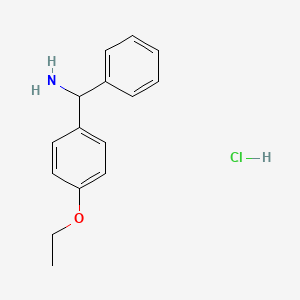

![molecular formula C7H4N3NaO3 B1416952 Natrium-7-hydroxypyrazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 1803584-61-3](/img/structure/B1416952.png)

Natrium-7-hydroxypyrazolo[1,5-a]pyrimidin-6-carboxylat

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden für die biologische Bildgebung

Natrium-7-hydroxypyrazolo[1,5-a]pyrimidin-6-carboxylat dient als strategische Verbindung für optische Anwendungen, insbesondere als fluoreszierende Sonden. Diese Verbindungen weisen einstellbare photophysikalische Eigenschaften auf, was sie für die Untersuchung der Dynamik intrazellulärer Prozesse geeignet macht . Sie bieten eine einfachere und umweltfreundlichere Synthesemethode im Vergleich zu traditionellen Fluorophoren wie BODIPYs, und ihre Emissionintensitäten im festen Zustand machen sie zu hervorragenden Kandidaten für die Entwicklung von Festkörperemittern .

Chemosensoren

Die strukturellen Merkmale der Verbindung ermöglichen es ihr, als Chemosensor zu fungieren. Das Vorhandensein von Heteroatomen wie Stickstoff in ihrer Struktur macht sie zu einem potenziellen Chelatbildner für Ionen, was für die Detektion spezifischer Moleküle oder Ionen innerhalb eines chemischen oder biologischen Systems entscheidend ist .

Organische Leuchtdioden (OLEDs)

Aufgrund seiner signifikanten photophysikalischen Eigenschaften kann this compound bei der Entwicklung von OLEDs eingesetzt werden. Die Fähigkeit der Verbindung, Licht bei elektrischer Anregung auszustrahlen, macht sie zu einem wertvollen Material für die Herstellung effizienterer und umweltfreundlicherer Displays .

Antitumormittel

Diese Verbindung gehört zu einer Familie von N-heterocyclischen Verbindungen, die sich als potenzielle Antitumormittel erwiesen haben. Ihr Strukturmotiv ist für synthetische Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit Antikrebs-Eigenschaften führen können .

Enzymatische Hemmaktivität

Forschungen haben die enzymatische Hemmaktivität der Verbindung hervorgehoben. Durch die Interferenz mit bestimmten Enzymaktivitäten könnte sie zur Entwicklung von Medikamenten verwendet werden, die auf bestimmte Stoffwechselwege abzielen, was möglicherweise zu Behandlungen für verschiedene Krankheiten führt .

Materialwissenschaften

In den Materialwissenschaften haben die photophysikalischen Eigenschaften der Verbindung Aufmerksamkeit für ihre potenzielle Verwendung bei der Herstellung neuer Materialien erregt. Diese Materialien könnten Anwendungen in verschiedenen Bereichen finden, darunter Elektronik, Photonik und Nanotechnologie .

Wirkmechanismus

Target of Action

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . PP derivatives are known to have a high impact in medicinal chemistry . .

Mode of Action

Pp derivatives have been shown to exhibit significant pharmacological properties, including anticancer potential and enzymatic inhibitory activity .

Biochemical Pathways

Some pp derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their neuroprotective and anti-inflammatory activity . The development of new synthetic routes and applications for these compounds is an important area of organic chemistry .

Biochemische Analyse

Biochemical Properties

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been identified as a potential inhibitor of certain enzymes, which can modulate biochemical pathways. For instance, it interacts with enzymes involved in inflammatory responses, potentially inhibiting their activity and thus reducing inflammation . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate signaling pathways that are crucial for cell proliferation and survival . It can also affect the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, which can lead to changes in biochemical pathways . This compound can also interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes. Additionally, it can influence protein-protein interactions, thereby altering the function of protein complexes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term exposure to this compound in cell cultures has been observed to cause gradual changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering the levels of various metabolites . For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production. Additionally, this compound can affect the overall metabolic flux, leading to changes in the balance of metabolic intermediates.

Transport and Distribution

Within cells and tissues, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and effectiveness, as it may need to reach specific sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is crucial for its function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound can determine its impact on cellular activities and its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

sodium;hydroxy-(7-oxopyrazolo[1,5-a]pyrimidin-6-ylidene)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.Na/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6;/h1-3,12-13H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUQSFZHCCIRRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=C(O)[O-])C(=O)N2N=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)

![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)

![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)

![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)